4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid
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Overview
Description
. This compound is characterized by the presence of two sulfonic acid groups attached to a biphenyl structure. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid typically involves the sulfonation of biphenyl. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation of the biphenyl molecule .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Nitrated or halogenated biphenyl compounds.
Scientific Research Applications
4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic interactions with various substrates, making it a useful reagent in catalysis and other chemical processes. Additionally, its biphenyl structure allows it to participate in π-π interactions, which are important in many biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with one sulfonic acid group.
p-Toluenesulfonic acid: Contains a methyl group in addition to the sulfonic acid group.
Sulfanilic acid: Aniline derivative with a sulfonic acid group.
Uniqueness
4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid is unique due to its biphenyl structure with two sulfonic acid groups, which provides enhanced reactivity and versatility in various chemical reactions compared to simpler sulfonic acids .
Properties
CAS No. |
129488-37-5 |
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Molecular Formula |
C18H14O6S2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[4-(4-sulfophenyl)phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14O6S2/c19-25(20,21)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)26(22,23)24/h1-12H,(H,19,20,21)(H,22,23,24) |
InChI Key |
FUEMWJNNUBSVFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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